molecular formula C14H19NO2 B3046521 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one CAS No. 1253226-26-4

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one

Cat. No.: B3046521
CAS No.: 1253226-26-4
M. Wt: 233.31
InChI Key: CBUCOELMPGQVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one is an organic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a benzyl group, a hydroxyl group, and two methyl groups on the piperidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

The synthesis of 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylpiperidin-2-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one has several scientific research applications, including:

    Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structural features make it a valuable tool for investigating biochemical processes.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and benzyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-4,4-dimethylpiperidin-2-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-Benzyl-6-methoxy-4,4-dimethylpiperidin-2-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.

    1-Benzyl-4,4-dimethylpiperidine:

The presence of the hydroxyl group in this compound makes it unique and potentially more versatile in various scientific applications.

Properties

IUPAC Name

1-benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)8-12(16)15(13(17)9-14)10-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUCOELMPGQVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(=O)C1)CC2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725637
Record name 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253226-26-4
Record name 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Reactant of Route 2
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Reactant of Route 3
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Reactant of Route 4
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Reactant of Route 5
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Reactant of Route 6
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.